ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate
Description
Ethyl 4-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The triazoloquinoxaline scaffold is a fused heterocyclic system that combines the properties of triazoles and quinoxalines, making it a versatile and valuable structure in drug design and development.
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-3-7-19-25-26-21-22(30)27(17-8-5-6-9-18(17)28(19)21)14-20(29)24-16-12-10-15(11-13-16)23(31)32-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYOZFROTVJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors, such as 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, with various amines and triazole-2-thiol.
Acetylation: The triazoloquinoxaline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with ethyl 4-aminobenzoate: The acetylated intermediate is coupled with ethyl 4-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethyl
Biological Activity
Ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate is a triazoloquinoxaline derivative known for its diverse biological activities. This compound incorporates a triazole and quinoxaline moiety, which are recognized for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : Ethyl 2-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
- Molecular Formula : C23H23N5O4
- Molecular Weight : 423.46 g/mol
Antimicrobial Activity
Research indicates that triazoloquinoxaline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Ethyl 4-(2-{...}) | 0.125–8 | S. aureus, E. coli, Pseudomonas aeruginosa |
The mechanism of action is believed to involve the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Anticancer Activity
The anticancer potential of triazoloquinoxaline derivatives has been explored in various studies. For instance, compounds related to ethyl 4-(2-{...}) have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values ranged significantly depending on the specific derivative tested .
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of key signaling pathways involved in cell proliferation.
Anti-inflammatory Activity
Studies have also reported anti-inflammatory effects associated with triazoloquinoxaline derivatives. For example, compounds exhibiting this activity have shown to inhibit TNF-alpha production in human cell lines. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazoloquinoxaline derivatives against a panel of clinical bacterial isolates. The compound exhibited potent activity against multidrug-resistant strains, highlighting its therapeutic potential in infectious diseases .
- Cytotoxicity Assessment : In a comparative study involving several quinoxaline derivatives, ethyl 4-(2-{...}) was among the most effective in reducing cell viability in cancer cell lines, suggesting its potential as a lead compound for drug development .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the triazoloquinoxaline scaffold. The synthesis and evaluation of derivatives of this scaffold have shown promising results against various bacterial strains. For instance, derivatives of triazoloquinoxaline have been tested for their efficacy against Staphylococcus aureus and Escherichia coli, with some exhibiting significant inhibitory activity. The preliminary biological evaluations suggest that ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate could be a candidate for further development as an antimicrobial agent .
Anticancer Properties
The triazoloquinoxaline derivatives have been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. This compound has shown promise in preliminary tests for its ability to inhibit tumor growth in vitro and in vivo models .
Neurological Studies
There is growing interest in the neuroprotective effects of triazoloquinoxaline derivatives. Some studies suggest that these compounds may enhance cognitive function by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress and apoptosis. For example, related compounds have been assessed for their ability to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels and improving memory function . this compound could potentially contribute to this field by providing a novel approach to treating neurodegenerative diseases.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
